molecular formula C26H38F3N7O10 B12423109 Angiotensin II (1-4), human (TFA)

Angiotensin II (1-4), human (TFA)

Cat. No.: B12423109
M. Wt: 665.6 g/mol
InChI Key: LRSXTYFHKOMKCN-GITUPYCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin II (1-4), human (TFA): is an endogenous peptide produced from angiotensin I by the action of angiotensin-converting enzyme. This compound plays a crucial role in the regulation of blood pressure and fluid balance in the body. It binds to the angiotensin II type 1 receptor, stimulating G-protein-coupled receptors in vascular smooth muscle cells and increasing intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Angiotensin II (1-4), human (TFA) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino group of the amino acids during the coupling reactions .

Industrial Production Methods

In industrial settings, the production of Angiotensin II (1-4), human (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Angiotensin II (1-4), human (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified biological activities .

Scientific Research Applications

Angiotensin II (1-4), human (TFA) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Angiotensin II (1-4), human (TFA) involves binding to the angiotensin II type 1 receptor on vascular smooth muscle cells. This binding stimulates G-protein-coupled receptors, leading to an increase in intracellular calcium levels. The elevated calcium levels result in the phosphorylation of myosin, causing smooth muscle contraction and vasoconstriction. Additionally, Angiotensin II acts on the sodium/hydrogen exchanger in the proximal tubules of the kidney, promoting sodium reabsorption and increasing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Angiotensin II (1-4), human (TFA) is unique due to its high potency as a vasoconstrictor and its critical role in the regulation of blood pressure and fluid balance. Its ability to bind specifically to the angiotensin II type 1 receptor and stimulate G-protein-coupled receptors sets it apart from other peptides in the renin-angiotensin system .

Properties

Molecular Formula

C26H38F3N7O10

Molecular Weight

665.6 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H37N7O8.C2HF3O2/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34;3-2(4,5)1(6)7/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28);(H,6,7)/t15-,16-,17-,19-;/m0./s1

InChI Key

LRSXTYFHKOMKCN-GITUPYCJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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